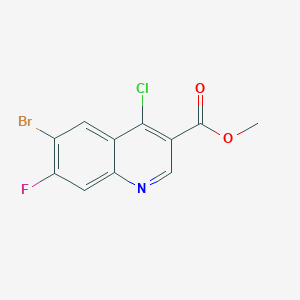
Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by esterification. For instance, the bromination and chlorination of quinoline can be achieved using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with different organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride for fluorination.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Contains multiple fluorine atoms and a nitro group, exhibiting different reactivity and biological activity.
Uniqueness
Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern can result in distinct chemical reactivity and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H6BrClFNO2 |
|---|---|
Molecular Weight |
318.52 g/mol |
IUPAC Name |
methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H6BrClFNO2/c1-17-11(16)6-4-15-9-3-8(14)7(12)2-5(9)10(6)13/h2-4H,1H3 |
InChI Key |
CBHGYGZJLCDRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















